B1574552 APX3330

APX3330

Katalognummer B1574552
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

APX3330 is a potent and orally active APE1/Ref-1 redox inhibitor with potential anti-angiogenic and antineoplastic activities. APX3330 selectively targets and binds to APE1/Ref-1. This inhibits the redox-dependent signaling activity of APE1/Ref-1, by preventing the reduction and activation of numerous APE1/Ref-1-dependent oncogenic transcription factors (TFs), such as nuclear factor kappa B (NF-kB), AP-1, STAT3, p53, NRF2 and HIF-1alpha, that are involved in signaling, cell proliferation, tumor progression and survival of cancer cells.

Wissenschaftliche Forschungsanwendungen

1. Cancer Treatment

APX3330 is an orally administered anti-cancer agent targeting the APE1 protein, which plays a crucial role in regulating transcription factors and protecting against oxidative DNA damage in neurons. In a Phase I study, APX3330 showed a recommended phase 2 dose (RP2D) of 600 mg daily, demonstrating tolerability and signs of clinical activity in patients with advanced cancer. It specifically inhibits APE1 redox function in tumors, enhancing neuronal protection function of APE1. This study identified disease stabilization in patients with various cancer types, including colorectal, endometrial, melanoma, and prostate cancer (Shahda et al., 2019).

2. Neuroprotection in Stroke

APX3330 has been investigated for its neurorestorative effects after stroke in diabetic rats. The study found that treatment with APX3330 significantly improved neurological functional outcomes, reduced lesion volume, improved blood-brain barrier integrity, and promoted neuroprotective effects in diabetic stroke rats. This indicates its potential application in treating stroke-related complications, especially in diabetic individuals (Yan et al., 2018).

3. Ocular Neovascular Diseases

APX3330, as well as its derivatives APX2009 and APX2014, have shown promise in the treatment of ocular neovascular diseases, such as wet age-related macular degeneration. These compounds inhibit the redox-sensitive transcriptional activator Ref-1/APE1, significantly reducing angiogenesis in human retinal microvascular endothelial cells. In vivo studies demonstrated that APX2009 significantly reduced lesion volume in a mouse model of choroidal neovascularization, suggesting potential therapeutic applications for ocular neovascular diseases (Pasha et al., 2018).

4. Treatment of Inflammatory Bowel Disease (IBD)

Inhibition of APE1/Ref-1 redox activity by APX3330 has shown to alleviate inflammation-induced oxidative stress leading to enteric neuropathy in a mouse model of spontaneous chronic colitis. This suggests that targeting the redox function of APE1/Ref-1 via APX3330 could be a novel strategy for treating IBD, offering both anti-inflammatory and neuroprotective effects (Sahakian et al., 2020).

5. Prevention and Treatment of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

APX3330 has been studied for its potential in preventing and treating CIPN. It enhances the DNA repair activity of APE1 in neurons, reducing neurotoxicity caused by chemotherapeutic agents. A Phase 1 clinical trial has been completed, indicating its safety and effective dose for further development. This suggests APX3330's role in improving cancer survivorship and quality of life by mitigating CIPN (Kelley et al., 2018).

Eigenschaften

Produktname

APX3330

IUPAC-Name

N/A

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

APX3330;  APX-3330;  APX 3330; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.